

# UV-Chemometric Analysis of Aspirin Combinations: Application Notes and Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Aspirin

CAS No.: 50-78-2

Cat. No.: S519564

[Get Quote](#)

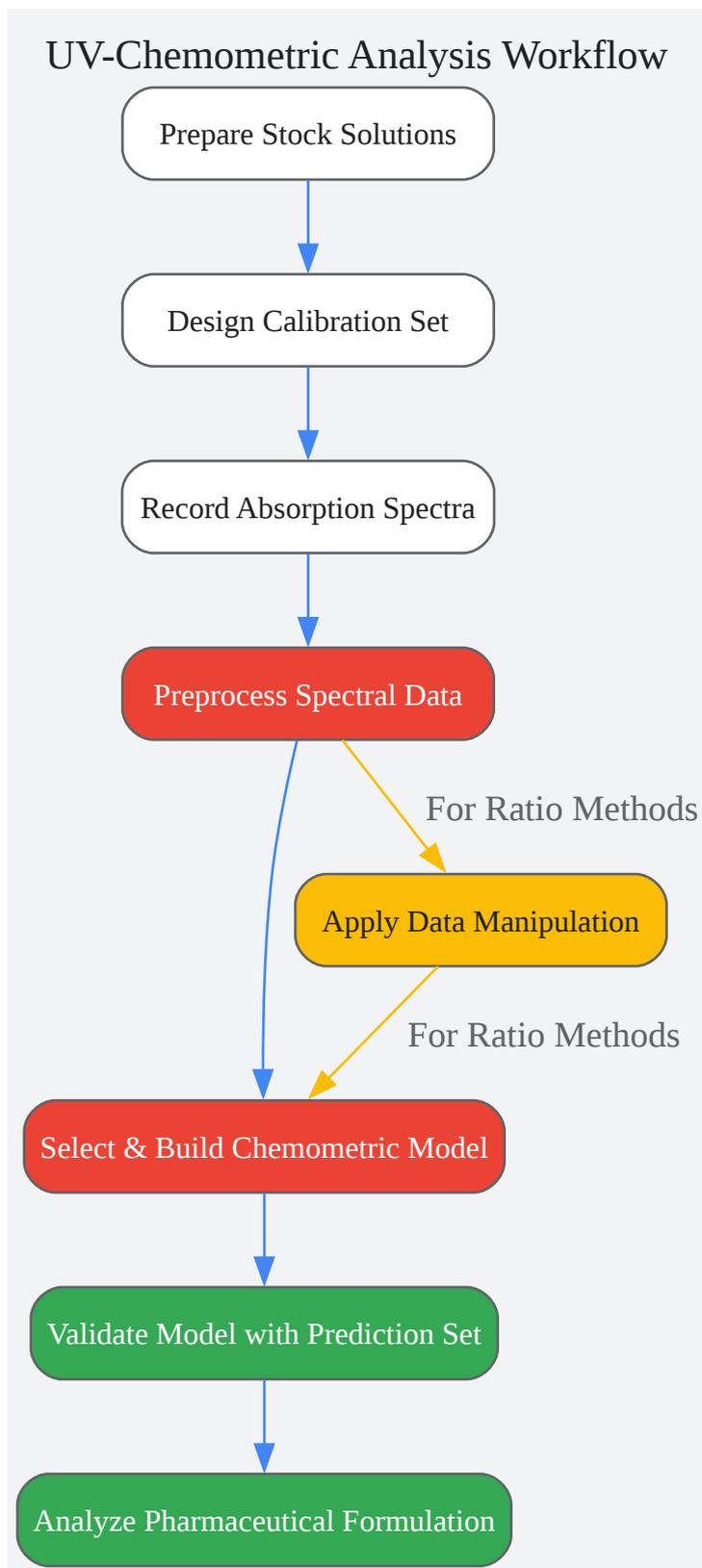
## Introduction

The analysis of multi-component pharmaceutical formulations containing **aspirin (ASP)** is challenging due to the significant spectral overlap of its common partners, such as caffeine (**CAF**), orphenadrine citrate (**ORP**), rivaroxaban (**ROX**), and sildenafil citrate (**SIC**). Traditional chromatographic methods, while sensitive and selective, can be costly, time-consuming, and generate significant solvent waste [1] [2].

Modern **UV-chemometric techniques** offer robust alternatives by employing mathematical and computational tools to resolve overlapping spectra without prior separation. These methods are gaining traction due to their simplicity, cost-effectiveness, and alignment with the principles of **Green Analytical Chemistry (GAC)** [1] [3] [2]. This document outlines standardized protocols for the simultaneous quantification of **aspirin** in various ternary and binary combinations, suitable for routine quality control and pharmaceutical development.

## Methodologies and Experimental Protocols

The following section details specific methodologies applicable to different **aspirin** combinations. A generalized workflow is presented in the diagram below.



[Click to download full resolution via product page](#)

## Protocol 1: Analysis of Aspirin, Caffeine, and Orphenadrine Citrate (Ternary Mixture)

This protocol uses Partial Least Squares (PLS) regression, which was found to be the most effective model for this specific ternary combination [1].

### • 2.1.1. Materials and Reagents

- **Pure Standards:** Aspirin (ASP), Caffeine (CAF), Orphenadrine Citrate (ORP).
- **Solvent:** HPLC-grade Methanol and distilled water (9:1 v/v).
- **Pharmaceutical Formulation:** Relatic tablets (label claim: ASP 770 mg, CAF 60 mg, ORP 50 mg/tablet).
- **Apparatus:** Dual-beam UV-Vis spectrophotometer with 1 cm quartz cells.

### • 2.1.2. Standard Solutions

- Prepare individual stock solutions of ASP, CAF, and ORP at 1 mg/mL in 90% methanol.
- Prepare working standard solutions of 50 µg/mL by dilution from stock solutions.

### • 2.1.3. Calibration and Prediction Sets

- **Calibration Set:** Prepare 17 synthetic mixtures according to a multifactor, multilevel design.
  - **Concentration Ranges:** ASP: 4–25 µg/mL; CAF: 5–35 µg/mL; ORP: 5–50 µg/mL.
- **Prediction Set:** Prepare 8 synthetic mixtures within the same concentration ranges to validate the model.

### • 2.1.4. Spectral Acquisition and Preprocessing

- Scan absorption spectra from 200–400 nm. Exclude the 200–215 nm region to avoid noise.
- The wavelength range of **260–285 nm** was identified as optimal for analysis.
- Process the absorption spectra to generate different data sets: raw, first derivative, second derivative, ratio spectra, and derivatives of ratio spectra.

### • 2.1.5. Chemometric Modeling and Analysis

- Use software such as MATLAB for chemometric analysis.
- Construct PLS models using the various preprocessed spectral data sets.
- Validate the model using the prediction set. Compare predictive performance using statistical parameters like **PRESS** (Predicted Residual Error Sum of Squares) and **RMSEP** (Root Mean Square Error of Prediction).

- **2.1.6. Application to Pharmaceutical Formulation**

- Crush and weigh 10 tablets. Transfer an amount equivalent to 385 mg ASP into a 50 mL volumetric flask.
- Add 35 mL of 90% methanol, sonicate, filter, and dilute to the mark.
- Perform serial dilutions to achieve a concentration within the working range (e.g., 77 µg/mL ASP). Further dilute in 10 mL volumetric flasks, noting that enrichment may be required for CAF and ORP.
- Analyze the prepared sample solution using the developed PLS model.

## Protocol 2: Analysis of Aspirin and Rivaroxaban (Binary Mixture)

This protocol outlines three simpler spectrophotometric methods suitable for a binary mixture, which can be implemented without specialized chemometric software [3].

- **2.2.1. Materials and Reagents**

- **Pure Standards:** Aspirin (ASP), Rivaroxaban (ROX).
- **Solvent:** Methanol for ASP; Methanol:DMSO (95:5) for ROX.

- **2.2.2. Standard Solutions**

- Prepare stock solutions of ASP and ROX at 100 µg/mL in their respective solvents.

- **2.2.3. Spectral Characteristics and Methods** Record zero-order absorption spectra of ASP, ROX, and their mixture over 200–350 nm. The following methods can be applied:

- **Dual Wavelength (DW) Method:**

- For **ASP**, measure the absorbance difference between 242.5 nm and 255.5 nm, where the contribution of ROX is zero.
- For **ROX**, measure the absorbance difference between 252 nm and 286 nm, where the contribution of ASP is zero.

- **Ratio Difference (RD) Method:**

- For **ASP**, divide its absorption spectra by the spectrum of a 20 µg/mL ROX standard (the divisor). Calculate the difference in amplitudes of the resulting ratio spectrum at 234 nm and 280 nm.

- For **ROX**, divide its absorption spectra by the spectrum of a 36 µg/mL ASP standard. Calculate the difference in amplitudes at 254 nm and 297 nm.
- **Derivative Ratio (1DD) Method:**
  - Obtain the ratio spectra as in the RD method.
  - Transform the ratio spectra into their first derivative (using  $\Delta\lambda = 4$  nm and a scaling factor = 10).
  - Measure the peak amplitudes at 238.5 nm for ASP and 293 nm for ROX for quantification.

## Protocol 3: Analysis of **Aspirin** and **Sildenafil Citrate** in Presence of **Salicylic Acid**

This protocol is designed for a challenging scenario involving **aspirin**'s major degradation product, salicylic acid (SA) [2].

- **2.3.1. Key Methods for Ternary Mixture (ASP, SIC, SA)**
  - **Double Divisor of Ratio Difference Derivative (DDRD-D1):** This method uses a "double divisor" (e.g., a spectrum of SIC and SA) to cancel their combined interference, allowing for the selective determination of ASP from a single wavelength in the spectrum.
  - **Dual Wavelength in Ratio Spectra (DW-RS):** This involves selecting two wavelengths in the ratio spectrum where the two interfering components have the same amplitude, making the difference in amplitudes proportional only to the concentration of the target analyte (ASP).
  - **Advanced Amplitude Centering (AAC):** This technique uses amplitude differences at strategically chosen wavelengths in the ratio spectrum to resolve the mixture.

## Data Summary and Analytical Performance

The tables below summarize the validation and performance data for the described methods, demonstrating their effectiveness.

**Table 1: Analytical Performance and Validation Data for Aspirin in Different Combinations**

Drug Combination	Analytical Method	Linearity Range (µg/mL)	Accuracy (% Recovery)	Key Statistical Metrics	Reference
ASP, CAF, ORP (Ternary)	PLS (UV-Chemometric)	4 – 25	Not Specified	PRESS, RMSEP used for model validation	[1]
ASP, ROX (Binary)	Dual Wavelength (DW)	4 – 40	98 – 102%	Validated per ICH guidelines	[3]
	Ratio Difference (RD)	4 – 40	98 – 102%	Validated per ICH guidelines	[3]
	Derivative Ratio (1DD)	4 – 40	98 – 102%	Validated per ICH guidelines	[3]
ASP, SIC, SA (with degradant)	DW-RS, AAC, DDRD-D1	20 – 100	No significant difference from HPLC	Statistically comparable to HPLC method	[2]

Table 2: Wavelength Selection for Binary Analysis of Aspirin and Rivaroxaban

Method	Analyte	Divisor Concentration	Wavelengths Used for Quantification
Dual Wavelength (DW)	ASP	Not Applicable	242.5 nm & 255.5 nm (Absorbance Difference)
	ROX	Not Applicable	252 nm & 286 nm (Absorbance Difference)
Ratio Difference (RD)	ASP	20 µg/mL ROX	234 nm & 280 nm (Amplitude Difference)
	ROX	36 µg/mL ASP	254 nm & 297 nm (Amplitude Difference)

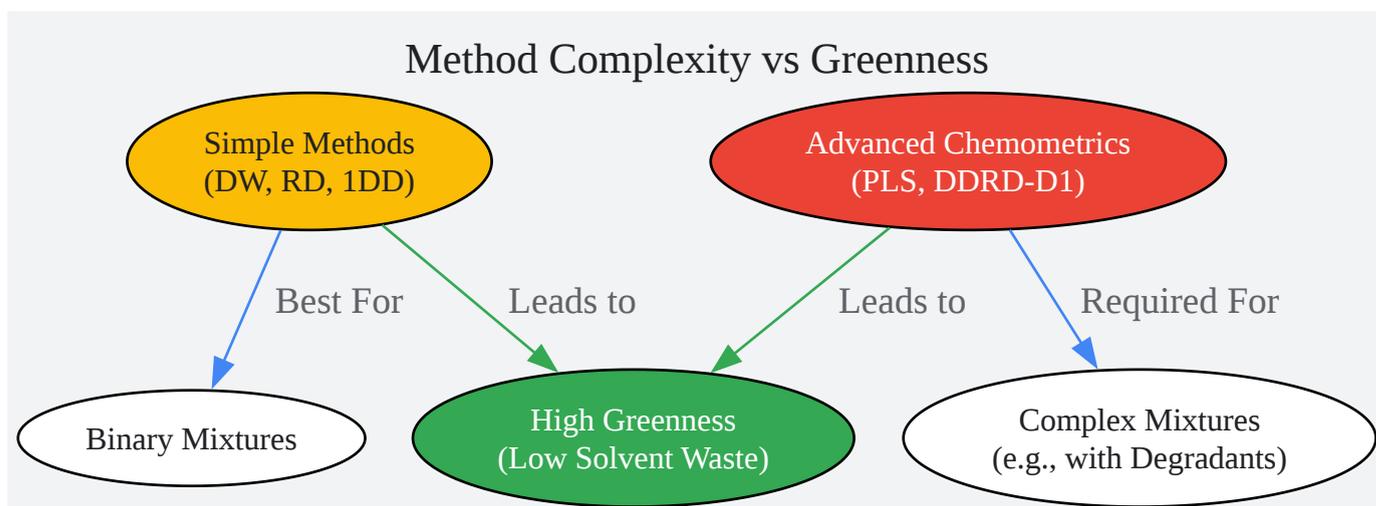
Method	Analyte	Divisor Concentration	Wavelengths Used for Quantification
Derivative Ratio (1DD)	ASP	20 µg/mL ROX	238.5 nm (Peak Amplitude)
	ROX	36 µg/mL ASP	293 nm (Peak Amplitude)

## Greenness and Practicality Assessment

The sustainability of analytical methods is increasingly important. The described UV-spectrophotometric methods have been evaluated using modern greenness assessment tools.

- **Green Analytical Chemistry (GAC) Principles:** These methods minimize solvent consumption, energy use, and hazardous waste generation compared to HPLC, aligning with GAC principles [3] [2].
- **Assessment Tools:** Methods have been evaluated using **AGREE** (Analytical GREENness calculator) and **Complex GAPI** (Complex Green Analytical Procedure Index), showing a strong greenness profile [2] [4].
- **Practicality:** The **Blue Applicability Grade Index (BAGI)** has been used to confirm the high practicality and applicability of these methods for routine laboratory use [1].

The relationship between analytical method complexity, greenness, and scope of application is summarized below.



[Click to download full resolution via product page](#)

## Conclusion

UV-spectrophotometric methods, particularly when enhanced with chemometric techniques, provide powerful, green, and cost-effective solutions for the simultaneous analysis of **aspirin** in complex pharmaceutical combinations. The protocols detailed herein for ternary (ASP-CAF-ORP) and binary (ASP-ROX) mixtures, as well as for mixtures containing degradation products (ASP-SIC-SA), offer researchers validated and practical pathways for drug development and quality control. The successful application of greenness assessment tools further underscores the suitability of these methods for modern, sustainable analytical laboratories.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Development of UV-Chemometric techniques for resolving the ... [pmc.ncbi.nlm.nih.gov]
2. Spider diagram and sustainability evaluation of UV ... [pmc.ncbi.nlm.nih.gov]
3. resolution for quantitative Spectrophotometric of analysis ... aspirin [pmc.ncbi.nlm.nih.gov]
4. Development of three UV-spectroscopic methods for ... [sciencedirect.com]

To cite this document: Smolecule. [UV-Chemometric Analysis of Aspirin Combinations: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b519564#uv-spectrophotometric-analysis-of-aspirin-combinations>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)